![molecular formula C23H18N6O2S B2465024 N-(6-(1H-indol-1-yl)pyrimidin-4-yl)-2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)propanamide CAS No. 1428350-44-0](/img/structure/B2465024.png)
N-(6-(1H-indol-1-yl)pyrimidin-4-yl)-2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)propanamide
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Description
N-(6-(1H-indol-1-yl)pyrimidin-4-yl)-2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)propanamide is a useful research compound. Its molecular formula is C23H18N6O2S and its molecular weight is 442.5. The purity is usually 95%.
BenchChem offers high-quality N-(6-(1H-indol-1-yl)pyrimidin-4-yl)-2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)propanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(6-(1H-indol-1-yl)pyrimidin-4-yl)-2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)propanamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antimicrobial and Antifungal Evaluation
- Synthesis and Antimicrobial Properties : A related compound, 3-oxo-N-(pyrimidin-2-yl)butanamide, was utilized in synthesizing derivatives including pyrazole, thiophene, thiazole, and 1,3,4-thiadiazole with a pyrimidine ring, exhibiting moderate antimicrobial activity (Farag, Kheder, & Mabkhot, 2009).
- Antibacterial and Antifungal Agents Synthesis : Some related derivatives were synthesized and tested for antimicrobial activities, showing promising results against various bacterial and fungal strains (Patel & Patel, 2017).
Anticancer and Antitumor Evaluation
- Potential Anticancer Agents : The synthesis of 3-Heteroarylindoles, closely related to the queried compound, resulted in compounds showing moderate to high anticancer activity against the MCF-7 human breast carcinoma cell line (Abdelhamid, Gomha, Abdelriheem, & Kandeel, 2016).
- Antiproliferative Activity Assessment : Related pyrimidin-2-yl hydrazine derivatives were synthesized and evaluated for antiproliferative activities, with some showing promising results (Nassar, Badry, Eltoukhy, & Ayyad, 2016).
Analgesic and Anti-Inflammatory Properties
- Synthesis and Analgesic Activity : Similar pyridazinone derivatives exhibited significant analgesic and anti-inflammatory activities, with some being more potent than aspirin (Doğruer & Şahin, 2003).
Antioxidant Evaluation
- Antioxidant Activity of Indole Derivatives : Novel indole-based heterocycles, related to the queried compound, were tested for antioxidant activities and some showed higher activity than standard antioxidants (Aziz et al., 2021).
properties
IUPAC Name |
N-(6-indol-1-ylpyrimidin-4-yl)-2-(6-oxo-3-thiophen-2-ylpyridazin-1-yl)propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18N6O2S/c1-15(29-22(30)9-8-17(27-29)19-7-4-12-32-19)23(31)26-20-13-21(25-14-24-20)28-11-10-16-5-2-3-6-18(16)28/h2-15H,1H3,(H,24,25,26,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LEPJDBSWRDTJFK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=CC(=NC=N1)N2C=CC3=CC=CC=C32)N4C(=O)C=CC(=N4)C5=CC=CS5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18N6O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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